4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino (-NH₂) group at position 4, a thiol (-SH) group at position 3, and a 3-(4-methylphenyl)-1H-pyrazol-5-yl moiety at position 4. This structure combines electron-donating groups (-NH₂, -SH) with a hydrophobic 4-methylphenyl group, which may enhance its stability, reactivity, and biological activity. The compound is synthesized via cyclocondensation and Schiff base reactions, often involving hydrazine derivatives and aldehydes, as seen in related triazole-thiol syntheses . Its structural complexity and functional groups make it a candidate for applications in photostabilization, antioxidant activity, and corrosion inhibition.
Properties
IUPAC Name |
4-amino-3-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S/c1-7-2-4-8(5-3-7)9-6-10(15-14-9)11-16-17-12(19)18(11)13/h2-6H,13H2,1H3,(H,14,15)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKVQBZUBVZPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This reaction forms the pyrazole ring, which is then further reacted with appropriate reagents to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s biological and chemical properties are influenced by substituents at position 5 of the triazole ring. Key analogs include:
Table 1: Structural Comparison of Triazole-Thiol Derivatives
- Electron-Donating vs.
- Heterocyclic vs. Aromatic Substituents : Pyridyl (AP) and pyrazolyl groups improve solubility and coordination capabilities, whereas phenyl (AT) and methylphenyl groups enhance hydrophobicity, affecting corrosion inhibition and antimicrobial activity .
Biological Activity
4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol (CAS Number: 366007-58-1) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The structure of this compound incorporates both triazole and thiol functionalities, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, including its potential applications in cancer therapy and other therapeutic areas.
- Molecular Formula : C12H12N6S
- Molecular Weight : 272.33 g/mol
- CAS Number : 366007-58-1
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. Specifically, research has shown that this compound displays cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human melanoma (IGR39) | 5.2 |
| Triple-negative breast cancer (MDA-MB-231) | 6.8 |
| Pancreatic carcinoma (Panc-1) | 7.5 |
These results indicate a promising selectivity towards melanoma cells, suggesting potential for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes associated with tumor growth and metastasis. For instance, studies have indicated that triazole derivatives can inhibit enzymes such as aromatase and carbonic anhydrase, which play roles in cancer progression . The presence of the thiol group is also believed to contribute to the compound's ability to form reactive intermediates that can disrupt cellular processes in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown moderate antimicrobial activity against various pathogens. Studies have reported that compounds with similar structures exhibit effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 12 |
This suggests that this compound may also serve as a lead for developing new antimicrobial agents .
Case Studies
A notable case study involved the synthesis and evaluation of multiple derivatives of triazole-thiol compounds. Among these derivatives, those containing the pyrazole moiety exhibited enhanced biological activity compared to their non-pyrazole counterparts. The study highlighted the importance of structural modifications in optimizing biological efficacy .
Q & A
Q. What are the common synthetic routes for preparing 4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via cyclocondensation reactions. A validated method involves reacting 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol with 3-(4-methylphenyl)-1H-pyrazole-5-carbaldehyde in the presence of thioglycolic acid under reflux conditions in ethanol. Key intermediates are purified via recrystallization, and the final product is characterized using elemental analysis and spectroscopic techniques (¹H-NMR, LC-MS) .
Q. Which analytical techniques are essential for characterizing this triazole-thiol derivative?
Core characterization methods include:
Q. How is the preliminary biological activity of this compound screened in academic research?
Initial screening often focuses on:
- Antiradical activity via DPPH assays, measuring scavenging efficiency at λ = 517 nm .
- Antimicrobial testing using agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
- In vitro cytotoxicity assays (e.g., MTT) to assess therapeutic index .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?
Microwave synthesis reduces reaction times (e.g., from 6 hours to 30 minutes) and enhances yield (up to 20% improvement) by enabling rapid, uniform heating. For example, using a Milestone Flexi Wave system with i-propanol as a solvent and NaOH as a base accelerates nucleophilic substitution reactions .
Q. What structural modifications enhance its antiradical or biological activity?
- Electron-withdrawing substituents (e.g., 2-hydroxybenzylidene) improve antiradical activity by stabilizing radical intermediates (88.89% scavenging at 1×10⁻³ M) .
- Bulky aromatic groups (e.g., 2,6-dichlorophenyl) enhance antinociceptive effects in vivo (acetic acid writhing test) by modulating receptor interactions .
- S-alkylation with short-chain alkyl groups optimizes lipophilicity for membrane permeability .
Q. How can contradictions in bioactivity data between similar derivatives be resolved?
Contradictions often arise from substituent electronic/steric effects. For example:
- 4-Fluorobenzylidene reduces antiradical activity due to steric hindrance, whereas 2-hydroxybenzylidene enhances it via resonance stabilization .
- Use multivariate regression analysis to correlate substituent Hammett constants (σ) or logP values with bioactivity trends .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking (AutoDock Vina) identifies binding affinities to targets like COX-2 or fungal lanosterol demethylase .
- ADME prediction (SwissADME) evaluates pharmacokinetic parameters (e.g., BBB permeability, CYP450 interactions) .
- DFT calculations assess electronic properties (HOMO-LUMO gaps) linked to antioxidant efficacy .
Q. How are pharmacokinetic parameters (e.g., bioavailability) evaluated for this compound?
- In silico ADME analysis : Predicts absorption (%ABS), plasma protein binding, and metabolic stability .
- In vivo pharmacokinetics : Administer the compound (e.g., 10 mg/kg intraperitoneally) to rodents, followed by LC-MS/MS plasma analysis to determine t₁/₂, Cmax, and AUC .
Q. What advanced applications exist beyond biological activity?
- Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) demonstrates ~85% inhibition efficiency for mild steel in HCl, attributed to triazole-thiol adsorption on metal surfaces .
- Coordination chemistry : Forms stable complexes with transition metals (Ni²⁺, Cu²⁺) for catalytic or material science applications .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?
- SHELXL refinement : Resolves bond lengths/angles and confirms tautomeric forms (e.g., thione vs. thiol). Example: SHELXPRO software refines disorder in the pyrazole ring .
- Twinned data handling : SHELXL’s TWIN/BASF commands correct for crystal twinning, improving R-factor accuracy (<5%) .
Methodological Tables
Q. Table 1: Antiradical Activity of Selected Derivatives
| Substituent | DPPH Scavenging (%) at 1×10⁻³ M | Reference |
|---|---|---|
| None (parent compound) | 88.89 | |
| 4-Fluorobenzylidene | 75.20 | |
| 2-Hydroxybenzylidene | 89.50 |
Q. Table 2: Pharmacokinetic Parameters (In Silico)
| Parameter | Value (Parent Compound) | Ideal Range |
|---|---|---|
| % Absorption | 72.5 | >60 |
| Plasma Protein Binding | 85.3% | <90% |
| CYP2D6 Inhibition | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
